Diethyl 2-(p-tolyl)malonate (CAS 29148-27-4) is a disubstituted malonic ester featuring a para-tolyl group attached to the α-carbon. This structure makes it a specialized C2 synthon, primarily used as a precursor in multi-step syntheses where the p-tolyl moiety is a critical, non-interchangeable component of the final target molecule. Its core utility lies in carbon-carbon bond-forming reactions, such as cyclocondensations and Knoevenagel condensations, to produce complex chemical structures, including certain heterocycles and agrochemicals. [REFS-1, REFS-2]
Substituting Diethyl 2-(p-tolyl)malonate with analogs like diethyl phenylmalonate or attempting to synthesize it from diethyl malonate and a p-tolyl halide in-house introduces significant process and performance penalties. The p-tolyl group's electronic properties (electron-donating methyl group) alter the acidity of the α-proton, impacting enolate formation rates and reactivity in base-catalyzed reactions compared to the unsubstituted phenyl analog. [1] Furthermore, direct arylation of diethyl malonate with common aryl halides is notoriously inefficient, often requiring specialized copper-catalyzed conditions or indirect multi-step routes (e.g., Claisen condensation followed by decarbonylation) to achieve viable yields. [2] Procuring the specific p-tolyl derivative is therefore critical for route efficiency and reproducibility, bypassing the need for extensive process re-optimization or the development of a complex, low-yielding arylation procedure.
Diethyl 2-(p-tolyl)malonate serves as a crucial, non-interchangeable intermediate in the synthesis of specific α-cyano pyrethroid insecticides, such as Fenpropathrin. In these syntheses, the p-tolyl group is not a generic aryl substituent but a required structural component of the final, biologically active molecule's acid portion. [1] Attempting to substitute this precursor with diethyl phenylmalonate or other analogs would result in the synthesis of an entirely different, off-target compound, making the procurement of the correct p-tolyl derivative an absolute requirement for the desired end-product.
| Evidence Dimension | Structural requirement for target molecule |
| Target Compound Data | Required for synthesis of Fenpropathrin and related pyrethroids containing a p-tolyl moiety. |
| Comparator Or Baseline | Diethyl Phenylmalonate: Leads to the synthesis of a different, incorrect final molecule. |
| Quantified Difference | Qualitative (100%): The p-tolyl group is structurally essential for the target active ingredient. |
| Conditions | Synthesis of specific pyrethroid insecticides. |
For manufacturing specific agrochemicals, this exact precursor is mandatory to produce the correct active ingredient; no substitution is possible.
In the synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones via thermal condensation with 2-aminopyridines, diethyl arylmalonates represent a more cost-effective choice compared to highly reactive alternatives. While reagents like bis-(2,4,6-trichlorophenyl)malonate react under milder conditions, they are significantly more expensive and sensitive. Diethyl malonate derivatives require elevated temperatures for the reaction to proceed due to the lower leaving group potential of the ethoxy group. [1] This makes Diethyl 2-(p-tolyl)malonate a preferred precursor for scaled-up processes where raw material cost is a key factor and thermal processing is feasible.
| Evidence Dimension | Reagent Reactivity and Process Conditions |
| Target Compound Data | Requires harsh thermal conditions (elevated temperatures) for condensation due to the recalcitrance of the ethoxy leaving group. |
| Comparator Or Baseline | Bis-(2,4,6-trichlorophenyl)malonates: React under mild conditions due to the excellent nucleofuge (2,4,6-trichlorophenoxy group). |
| Quantified Difference | Process condition trade-off: Higher thermal budget for lower precursor cost. |
| Conditions | Conrad-Limpach methodology variants for synthesis of 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. |
This compound is the right choice for cost-driven projects that can accommodate high-temperature processing, avoiding reliance on more expensive and sensitive activated malonates.
The p-tolyl group on Diethyl 2-(p-tolyl)malonate modifies its reactivity in base-catalyzed reactions compared to the unsubstituted Diethyl phenylmalonate. The para-methyl group is weakly electron-donating through hyperconjugation, which slightly destabilizes the adjacent carbanion formed upon deprotonation. [1] This makes the α-proton slightly less acidic than that of diethyl phenylmalonate, whose phenyl group is purely inductive-withdrawing. This subtle electronic difference can influence reaction rates and optimal base/solvent conditions in critical C-C bond-forming reactions like the Knoevenagel condensation, making the two compounds non-interchangeable without process re-validation. [2]
| Evidence Dimension | α-Proton Acidity / Carbanion Stability |
| Target Compound Data | Slightly decreased α-proton acidity due to electron-donating p-methyl group. |
| Comparator Or Baseline | Diethyl phenylmalonate: Higher α-proton acidity due to the inductive electron-withdrawing nature of the phenyl ring. |
| Quantified Difference | Electronic properties are distinct, requiring different optimal conditions for base-catalyzed reactions. |
| Conditions | Base-catalyzed enolate formation for reactions like Knoevenagel or Michael additions. |
A buyer should select this specific compound when the electronic influence of the p-tolyl group is required for the final product's properties or to match an established synthesis protocol.
This compound is the required starting material for the industrial synthesis of pyrethroids like Fenpropathrin, where the p-tolyl group is an integral part of the final molecule's structure and function. Its use is non-negotiable for achieving the correct molecular target. [1]
Ideal for large-scale synthesis of certain pyrido[1,2-a]pyrimidinone derivatives via thermal condensation. This precursor is selected when the procurement strategy prioritizes lower raw material costs over the milder reaction conditions offered by more expensive, activated malonic esters. [2]
Employed in Knoevenagel condensations to produce α,β-unsaturated systems where the final product requires the specific electronic properties imparted by the electron-donating p-tolyl group, influencing characteristics such as UV absorption or subsequent reactivity. [3]